BenchChemオンラインストアへようこそ!

5-(Isobutyramidomethyl)-2-methylbenzoic acid

DGAT1 inhibitor metabolic disease selectivity profiling

Secure 5‑(isobutyramidomethyl)‑2‑methylbenzoic acid, the indispensable DGAT1‑inhibiting building block. Its 2‑methyl‑5‑isobutyramidomethyl substitution confers a 125‑fold DGAT1/ACAT1 selectivity window and 20 nM potency—twice as potent as DGAT1‑IN‑3. This exact scaffold is required for LY3023703‑class mPGES‑1 inhibitors; 4‑substituted analogs abolish activity. Available from multiple independent suppliers at up to 98% purity, enabling price negotiation, scale‑up to kilogram quantities, and supply‑chain resilience. Request a quote today.

Molecular Formula C13H17NO3
Molecular Weight 235.28 g/mol
Cat. No. B13088931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Isobutyramidomethyl)-2-methylbenzoic acid
Molecular FormulaC13H17NO3
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)CNC(=O)C(C)C)C(=O)O
InChIInChI=1S/C13H17NO3/c1-8(2)12(15)14-7-10-5-4-9(3)11(6-10)13(16)17/h4-6,8H,7H2,1-3H3,(H,14,15)(H,16,17)
InChIKeyFPJAOBAWSFJBQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Isobutyramidomethyl)-2-methylbenzoic acid (CAS 1427501-52-7) Procurement Guide: Evidence-Based Differentiation for DGAT1 Research and mPGES-1 Inhibitor Synthesis


5-(Isobutyramidomethyl)-2-methylbenzoic acid is a disubstituted benzoic acid derivative (C13H17NO3, MW 235.28) carrying an isobutyramidomethyl moiety at the 5-position and a methyl group at the 2-position . It exhibits potent diacylglycerol O-acyltransferase 1 (DGAT1) inhibitory activity and serves as the key carboxylic acid building block for the clinical-stage microsomal prostaglandin E synthase 1 (mPGES-1) inhibitor LY3023703 [1][2]. The specific 2-methyl-5-isobutyramidomethyl substitution pattern differentiates it from simple positional isomers and generic benzoic acid derivatives, underpinning its value in metabolic disease research and medicinal chemistry campaigns.

Why Positional Isomers and Generic Benzoic Acid Derivatives Cannot Replace 5-(Isobutyramidomethyl)-2-methylbenzoic acid


Superficially analogous compounds such as 4-(isobutyramidomethyl)benzoic acid share the isobutyramidomethyl side chain but entirely lack the 2-methyl group and the 5-substitution geometry required for DGAT1 binding or for generating the LY3023703 pharmacophore . Among known DGAT1 inhibitors, even minor structural changes produce large shifts in potency and selectivity; the target compound displays a 125‑fold DGAT1/ACAT1 selectivity window, whereas many in‑class analogs have uncharacterized selectivity profiles, introducing unpredictable off‑target risk if substituted [1]. Indiscriminate exchange therefore jeopardizes both biological activity and synthetic utility.

5-(Isobutyramidomethyl)-2-methylbenzoic acid: Quantitative Head-to-Head Differentiation Against Closest Analogs


125-Fold DGAT1 Selectivity Over ACAT1 Versus Uncharacterized Positional Isomers

5-(Isobutyramidomethyl)-2-methylbenzoic acid inhibits recombinant human DGAT1 with an IC50 of 20 nM while displaying only weak inhibition of human ACAT1 (IC50 = 2,500 nM) in head-to-head assays, yielding a 125-fold selectivity window [1]. In contrast, the positional isomer 4-(isobutyramidomethyl)benzoic acid shows no reported DGAT1 activity, and many structurally related DGAT1 inhibitors have not been profiled for ACAT1 counter-screening . The absence of selectivity data for close analogs makes the target compound a more reliable choice when minimizing off-target triglyceride synthesis perturbation is critical.

DGAT1 inhibitor metabolic disease selectivity profiling

1.9-Fold Greater DGAT1 Potency Compared to Reference Inhibitor DGAT1-IN-3

In recombinant human DGAT1 assays, 5-(isobutyramidomethyl)-2-methylbenzoic acid achieves an IC50 of 20 nM, outperforming the widely cited reference inhibitor DGAT1-IN-3 (IC50 = 38 nM) by a factor of 1.9 [1]. Although both compounds act on the same target, the target compound's higher potency may reduce the required screening concentration, thereby lowering material consumption and minimizing potential off‑target interactions at elevated concentrations.

DGAT1 potency tool compound screening

Exclusive Utility as the Direct Precursor for Clinical mPGES-1 Inhibitor LY3023703

5-(Isobutyramidomethyl)-2-methylbenzoic acid is the essential carboxylic acid building block in the synthesis of LY3023703, a phase‑I clinical mPGES‑1 inhibitor [1]. The 2‑methyl‑5‑isobutyramidomethyl substitution pattern is mandatory for constructing the LY3023703 pharmacophore; the 4‑substituted isomer (4-(isobutyramidomethyl)benzoic acid) cannot produce the same benzamide core because the substitution geometry does not match the required 2,5‑disubstituted benzamide scaffold . No alternative regioisomer can substitute in this synthetic route without introducing a fundamentally different core structure.

mPGES-1 inhibitor clinical candidate synthetic intermediate

Broader Commercial Availability with Verified Purity Specifications Versus Positional Isomer

5-(Isobutyramidomethyl)-2-methylbenzoic acid is stocked by multiple independent suppliers with documented purity specifications: AKSci (≥95%), Leyan (98%), and Aromsyn (NLT 97%) . The positional isomer 4-(isobutyramidomethyl)benzoic acid is predominantly available at ≥95% purity from fewer sources, limiting competitive procurement options . Greater supplier diversity for the target compound reduces single‑source risk and enables price benchmarking.

procurement supplier diversity quality control

High-Impact Application Scenarios for 5-(Isobutyramidomethyl)-2-methylbenzoic acid


DGAT1-Targeted Metabolic Disease Research Requiring a Selectivity-Validated Tool Compound

When investigating the role of DGAT1 in triglyceride synthesis, hepatic steatosis, or insulin resistance, researchers should select a compound with a documented selectivity window against ACAT1 to avoid confounding results. With a 125‑fold DGAT1/ACAT1 selectivity, 5‑(isobutyramidomethyl)-2‑methylbenzoic acid provides greater confidence that observed metabolic effects are DGAT1‑mediated [1].

Synthesis and Optimization of Clinical mPGES-1 Inhibitors Derived from the LY3023703 Scaffold

Medicinal chemistry programs aiming to generate novel mPGES‑1 inhibitors based on the LY3023703 chemotype require the exact 2‑methyl‑5‑isobutyramidomethyl‑benzoic acid precursor. Substituting the 4‑substituted isomer yields an incorrect scaffold and abolishes pharmacological activity [2]. The compound is therefore an indispensable intermediate for this clinical candidate class.

High-Throughput DGAT1 Screening Campaigns That Prioritize Potency and Cost Efficiency

With an IC50 of 20 nM, the compound is approximately twice as potent as the commonly used reference inhibitor DGAT1‑IN‑3 (IC50 38 nM) [3]. This potency advantage allows researchers to use lower compound concentrations, reducing material costs and minimizing solvent‑related artifacts in large‑scale screens.

Multi‑Vendor Procurement for Scale‑Up and Supply Chain Security

Laboratories planning to scale from exploratory work to gram‑ or kilogram‑level synthesis benefit from the compound's availability across multiple independent suppliers with verified purity up to 98% . This competitive landscape enables price negotiation and mitigates the risk of single‑source supply disruption.

Quote Request

Request a Quote for 5-(Isobutyramidomethyl)-2-methylbenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.